Lonomycin A

Ionophore pharmacology Cation transport Cardiovascular electrophysiology

Lonomycin A is a polyether ionophore antibiotic isolated from Streptomyces ribosidificus strain TM-481. It belongs to the carboxylic ionophore class and exhibits pronounced selectivity for monovalent cations, particularly potassium, while showing negligible affinity for divalent cations such as Ca²⁺.

Molecular Formula C44H76O14
Molecular Weight 829.1 g/mol
CAS No. 58785-63-0
Cat. No. B1675068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonomycin A
CAS58785-63-0
SynonymsA 218
DE-3936
emericid
lonomycin
lonomycin A
lonomycin B
lonomycin, monosodium salt
SQ 12,525
Molecular FormulaC44H76O14
Molecular Weight829.1 g/mol
Structural Identifiers
SMILESCC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC
InChIInChI=1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46)/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,31+,32-,33+,34+,35-,36+,37-,38-,40+,41+,42+,43-,44-/m1/s1
InChIKeyBKZOUCVNTCLNFF-IGXZVFLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lonomycin A (CAS 58785-63-0): A Potassium-Selective Polyether Ionophore for Research and Veterinary Procurement


Lonomycin A is a polyether ionophore antibiotic isolated from Streptomyces ribosidificus strain TM-481 [1]. It belongs to the carboxylic ionophore class and exhibits pronounced selectivity for monovalent cations, particularly potassium, while showing negligible affinity for divalent cations such as Ca²⁺ [2]. The compound is obtained as a sodium salt (C₄₄H₇₅NaO₁₄, MW 850–851) and is active against Gram-positive bacteria, mycobacteria, mycoplasma, and protozoa, especially coccidia of the genus Eimeria [1]. Its total asymmetric synthesis, completed in 1995, distinguishes lonomycin A from many structurally related polyether ionophores that lack accessible synthetic routes [3].

Why Lonomycin A Cannot Be Interchanged with Monensin or Other In-Class Polyether Ionophores


Polyether ionophores are not functionally interchangeable despite sharing a common carboxylic ionophore scaffold. The cation selectivity profile fundamentally dictates biological target spectrum: lonomycin A is a potassium-selective ionophore, whereas the most widely used in-class compound, monensin, preferentially transports sodium [1]. This divergence produces distinct cardiovascular effects, differential activity against monensin-resistant Eimeria field isolates, and different impacts on rumen microbial nitrogen metabolism [2][3]. Procurement based solely on the 'polyether ionophore' class label ignores these experimentally verified, quantitative differences that directly affect research reproducibility and veterinary efficacy.

Lonomycin A: Quantitative Differentiation Evidence Against Key In-Class Comparators


K⁺-Selective vs. Na⁺-Selective Ion Transport: Lonomycin A versus Monensin Cation Preference

In two-phase partition studies directly comparing multiple ionophores, lonomycin A preferentially formed complexes with K⁺ over Na⁺, whereas monensin exhibits the opposite preference, transporting Na⁺ more efficiently than K⁺ [1]. Lonomycin A efficiently transported K⁺, Rb⁺, and Na⁺ through a CCl₄ barrier but did not carry Ca²⁺, and caused massive release of K⁺ from cation-loaded mitochondria [1]. In rabbit sino-atrial nodal cells, lonomycin A inhibited the L-type Ca²⁺ current (ICa) and increased the delayed rectifier K⁺ current (IK), whereas monensin enhanced ICa and inhibited IK [2].

Ionophore pharmacology Cation transport Cardiovascular electrophysiology

Efficacy Against Monensin-Resistant Coccidiosis Field Isolates: Lonomycin A Retains Activity Where Monensin Fails

In controlled battery trials involving 1,680 broiler chicks across 7 trials, lonomycin A at feed concentrations of 0.003125%, 0.00625%, and 0.0125% prevented or reduced mortality, reduced fecal dropping scores, and enabled normal or near-normal weight gains against five major pathogenic Eimeria species (E. acervulina, E. brunetti, E. maxima, E. necatrix, E. tenella) [1]. Critically, lonomycin A at these same dosages was highly effective against a recent field isolate obtained from a flock previously fed monensin, demonstrating that lonomycin A overcomes resistance mechanisms that compromise monensin efficacy [1].

Veterinary parasitology Anticoccidial resistance Poultry science

Enhanced Suppression of Microbial Ammonia Uptake in Rumen Fermentation: Lonomycin A versus Monensin

In an in vitro rumen fermentation study directly comparing multiple ionophore antibiotics, lonomycin A produced the same shift toward propionic acid production at the expense of acetic acid as monensin [1]. However, lonomycin A exhibited a significantly more pronounced negative effect on microbial ammonia uptake than monensin [1]. Specifically, the study reported that the negative effect of monensin on microbial ammonia uptake was 'particularly accentuated with lonomycin and lysocellin' compared to monensin and cationomycin [1].

Rumen microbiology Animal nutrition Feed additive research

Selective Antimalarial Activity: Lonomycin A Demonstrates ≥35-Fold Therapeutic Window Against Plasmodium falciparum

In a systematic screen of 22 ionophore compounds against Plasmodium falciparum in vitro, lonomycin A was among 11 compounds with IC₅₀ values below 10 ng/mL [1]. Lonomycin A, together with eight other monovalent-cation-selective ionophores, exhibited at least 35-fold greater activity against P. falciparum than against mammalian lymphoblast and macrophage cell lines, establishing a meaningful selectivity index [1]. This selectivity was attributed to enhanced ionophore penetration of the infected erythrocyte membrane [1].

Antimalarial drug discovery Ionophore selectivity Parasitology

Complete In Vitro Inhibition of Toxoplasma gondii Multiplication at 0.01 µg/mL: A Low-Concentration Anti-Toxoplasma Tool

Lonomycin A at a concentration of 0.01 µg/mL in TC-199 medium demonstrated complete inhibition of Toxoplasma gondii multiplication in host cells [1]. Notably, this anti-Toxoplasma activity was observed in non-specific cells—not only in murine macrophages and kidney cells but also in cells of human and other animal species—indicating that the effect is host-cell-independent [1]. The concentration required for anti-Toxoplasma activity (0.01 µg/mL) is reported to be significantly lower than the concentration required for bactericidal activity (approx. 3 µg/mL), suggesting a distinct antiprotozoal mechanism [2].

Toxoplasma gondii Antiprotozoal Host-cell infection model

Total Asymmetric Synthesis Achieved: Lonomycin A Has a Defined Synthetic Route Unavailable for Many In-Class Ionophores

The first asymmetric total synthesis of lonomycin A was achieved by Evans and colleagues in 1995, employing auxiliary-based asymmetric aldol and acylation reactions to assemble the C1–C11 and C12–C30 subunits, followed by a highly diastereoselective aldol coupling at the C11–C12 bond and spiroketalization [1]. This synthetic route, published in full in the Journal of the American Chemical Society, provides access to the complete lonomycin scaffold with defined stereochemistry [1]. For many other polyether ionophores (e.g., nigericin, lysocellin), total synthesis routes are either unreported or significantly less developed, making lonomycin A a preferred compound for structure-activity relationship (SAR) studies and analog development.

Medicinal chemistry Total synthesis Polyether derivatization

Lonomycin A: Prioritized Application Scenarios Based on Verified Differential Evidence


Veterinary Coccidiosis Research, Especially Monensin-Resistant Eimeria Isolates

Based on the demonstrated efficacy of lonomycin A at 0.003125–0.0125% in feed against monensin-resistant field isolates [1], researchers investigating anticoccidial resistance mechanisms should prioritize lonomycin A as a comparator ionophore that retains activity where monensin fails. The compound enables studies on cross-resistance patterns among polyether ionophores and can serve as a chemical probe to identify resistance determinants specific to Na⁺-selective (monensin) versus K⁺-selective (lonomycin A) ionophores.

Cardiovascular Ionophore Pharmacology: K⁺-Selective Mechanistic Studies

Lonomycin A's K⁺-selective ion transport profile and its opposite effect on ICa (inhibition) and IK (enhancement) compared to monensin [2] make it a critical tool for cardiovascular electrophysiology. At intravenous doses of 30–100 µg/kg in anesthetized dogs, lonomycin A produces coronary vasodilation and positive inotropic effects [3], providing a well-characterized in vivo pharmacology profile for studies of K⁺-mediated cardiovascular modulation.

Antimalarial Drug Discovery with Characterized Selectivity

With an IC₅₀ below 10 ng/mL against P. falciparum and a selectivity index of ≥35-fold over mammalian cells [4], lonomycin A is positioned for use in antimalarial screening cascades as a positive control ionophore with defined therapeutic window. Its monovalent cation selectivity and enhanced penetration of infected erythrocyte membranes support its use in target identification studies focused on ion homeostasis disruption in Plasmodium.

Animal Nutrition Research: Rumen Nitrogen Metabolism Modulation

In rumen fermentation models, lonomycin A matches monensin in shifting volatile fatty acid profiles toward propionate while providing a superior suppression of microbial ammonia uptake [5]. This differentiated profile makes lonomycin A valuable for studies of ruminal protein sparing and nitrogen utilization efficiency in ruminant nutrition, particularly in direct comparative experiments against monensin.

Quote Request

Request a Quote for Lonomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.